N-isopropyl-2-(5-(3-methoxyphenyl)isoxazol-3-yl)acetamide
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Overview
Description
N-isopropyl-2-(5-(3-methoxyphenyl)isoxazol-3-yl)acetamide is a complex organic compound characterized by its unique structure, which includes an isoxazole ring, a methoxyphenyl group, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-isopropyl-2-(5-(3-methoxyphenyl)isoxazol-3-yl)acetamide typically involves multiple steps, starting with the preparation of the isoxazole ring. One common approach is the cyclization of hydroxylamine derivatives with suitable precursors. The reaction conditions often require the use of strong bases or acids to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: N-isopropyl-2-(5-(3-methoxyphenyl)isoxazol-3-yl)acetamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions may involve the use of hydrogen gas (H2) in the presence of a catalyst or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong nucleophiles.
Major Products Formed:
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: N-isopropyl-2-(5-(3-methoxyphenyl)isoxazol-3-yl)acetamide has shown potential biological activities, such as antiviral, anti-inflammatory, and anticancer properties. These activities make it a candidate for further research in drug development.
Medicine: The compound's biological activities suggest its potential use in the development of new therapeutic agents. Its ability to interact with specific molecular targets can be explored for the treatment of various diseases.
Industry: In the industrial sector, this compound can be utilized in the production of pharmaceuticals, agrochemicals, and other chemical products. Its versatility and reactivity make it a valuable asset in various manufacturing processes.
Mechanism of Action
The mechanism by which N-isopropyl-2-(5-(3-methoxyphenyl)isoxazol-3-yl)acetamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to the desired biological effects. Further research is needed to elucidate the precise mechanisms involved.
Comparison with Similar Compounds
N-ethyl-2-(5-(3-methoxyphenyl)isoxazol-3-yl)acetamide
N-methyl-2-(5-(3-methoxyphenyl)isoxazol-3-yl)acetamide
N-propyl-2-(5-(3-methoxyphenyl)isoxazol-3-yl)acetamide
Uniqueness: N-isopropyl-2-(5-(3-methoxyphenyl)isoxazol-3-yl)acetamide stands out due to its specific structural features, which may confer unique biological and chemical properties compared to its analogs. Its isopropyl group, in particular, can influence its reactivity and interactions with biological targets.
Properties
IUPAC Name |
2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]-N-propan-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3/c1-10(2)16-15(18)9-12-8-14(20-17-12)11-5-4-6-13(7-11)19-3/h4-8,10H,9H2,1-3H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTRXVSUJPSWLSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CC1=NOC(=C1)C2=CC(=CC=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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